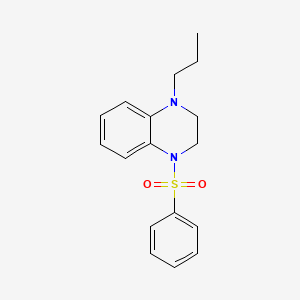
1-(Benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
準備方法
The synthesis of 1-(Benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of benzenesulfonyl chloride from benzenesulfonic acid using reagents like phosphorus pentachloride or phosphorus oxychloride.
Formation of Quinoxaline Core: The quinoxaline core is synthesized by condensing an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic or basic conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
化学反応の分析
1-(Benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of sulfonamides or sulfonyl esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium or copper . Major products formed from these reactions include sulfonamides, sulfonyl esters, and various quinoxaline derivatives .
科学的研究の応用
1-(Benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(Benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation.
The exact mechanism of action is still under investigation, but its ability to modulate key biological pathways makes it a promising candidate for drug development .
類似化合物との比較
1-(Benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline can be compared with other similar compounds, such as:
Benzenesulfonic Acid: Both compounds contain the benzenesulfonyl group, but this compound has a more complex structure, leading to different reactivity and applications.
Sulfonamides: These compounds share the sulfonyl group but differ in their core structures, resulting in varied biological activities and uses.
Quinoxaline Derivatives:
The uniqueness of this compound lies in its combination of the quinoxaline core and the benzenesulfonyl group, which imparts distinct chemical and biological properties .
特性
CAS番号 |
7151-46-4 |
|---|---|
分子式 |
C17H20N2O2S |
分子量 |
316.4 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline |
InChI |
InChI=1S/C17H20N2O2S/c1-2-12-18-13-14-19(17-11-7-6-10-16(17)18)22(20,21)15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3 |
InChIキー |
YCAMHAPQLVJKMM-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


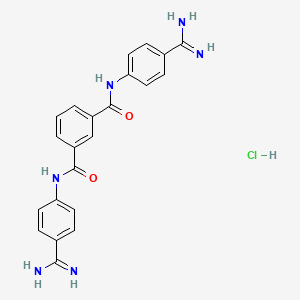
![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)
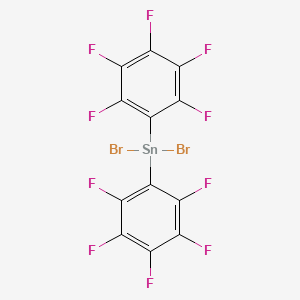
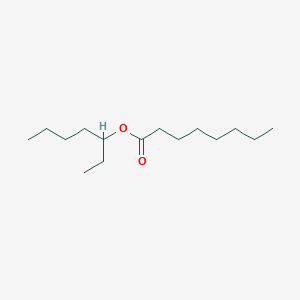
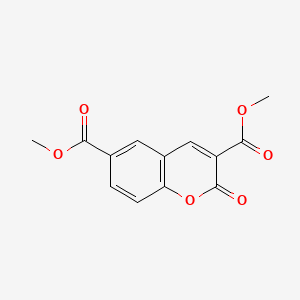
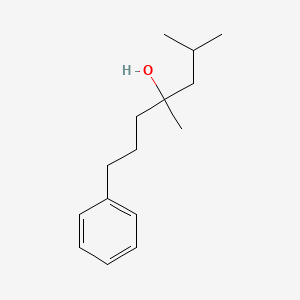
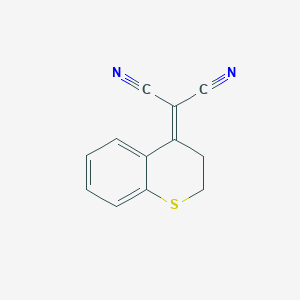
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
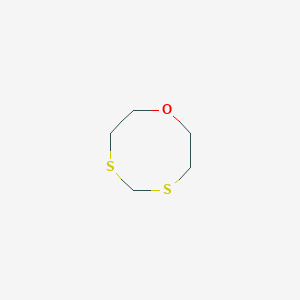
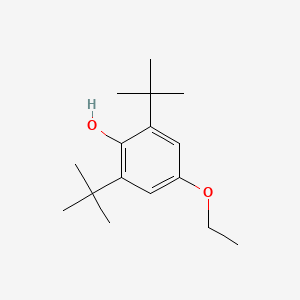
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)

![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
![1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole](/img/structure/B14735212.png)
